2-(4-Fluoro-2-methylphenyl)acetonitrile
Overview
Description
2-(4-Fluoro-2-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Applications : A study by Kunugi et al. (1993) explored the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, demonstrating the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, which is significant for electrochemical applications (Kunugi et al., 1993).
Organic Synthesis : Fagnoni et al. (1999) reported on the photoheterolysis of haloanilines in acetonitrile, leading to heterolytic dehalogenation and cation trapping, which is crucial for the synthesis of aryl- and alkylanilines (Fagnoni et al., 1999).
Fluorination Techniques : Balandeh et al. (2017) achieved electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride in acetonitrile. This study is significant for understanding fluorination processes in organic chemistry (Balandeh et al., 2017).
Spectral Analysis : Johnston and Scaiano (1985) investigated the absorption, fluorescence, and kinetics of di(p-methylphenyl)methylene in acetonitrile, contributing to the understanding of excited carbene lifetimes and reactions in solution (Johnston & Scaiano, 1985).
Biochemical Pathways : Firmin and Gray (1976) explored the metabolism of [2-14C]methyl cyanide (acetonitrile) in bacteria, providing insights into the biochemical pathways for the breakdown of methyl cyanide in biological systems (Firmin & Gray, 1976).
Material Science : Carpenter et al. (1983) studied the electrochemical fluorination of anthracene derivatives in acetonitrile, which is important for the synthesis of fluoro derivatives in material science (Carpenter et al., 1983).
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULROKXGBQUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397584 | |
Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80141-93-1 | |
Record name | 4-Fluoro-2-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80141-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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